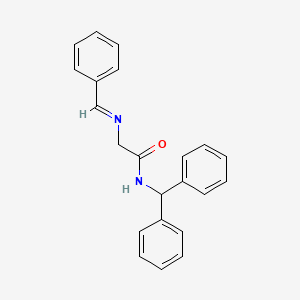![molecular formula C23H26F6O2 B14193589 1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-37-4](/img/structure/B14193589.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique molecular structure. This compound features a nonane backbone with two oxy linkages, each connected to a benzene ring substituted with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Nonane Backbone: The nonane backbone can be synthesized through various organic reactions, such as the coupling of shorter carbon chains.
Introduction of Oxy Linkages: The oxy linkages are introduced through etherification reactions, where hydroxyl groups react with alkyl halides in the presence of a base.
Attachment of Benzene Rings: The benzene rings are attached via nucleophilic substitution reactions, where the oxy linkages react with benzyl halides.
Substitution with Trifluoromethyl Groups: The trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl-substituted benzene rings. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity are influenced by the presence of trifluoromethyl groups, which can enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethanediyl linkage instead of a nonane backbone.
Ethylene glycol diphenyl ether: Contains an ethylene glycol linkage with phenyl groups.
2,2’-((nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid: Similar nonane backbone with different functional groups.
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is unique due to its nonane backbone and trifluoromethyl-substituted benzene rings, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Properties
CAS No. |
922718-37-4 |
|---|---|
Molecular Formula |
C23H26F6O2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(trifluoromethyl)-4-[9-[4-(trifluoromethyl)phenoxy]nonoxy]benzene |
InChI |
InChI=1S/C23H26F6O2/c24-22(25,26)18-8-12-20(13-9-18)30-16-6-4-2-1-3-5-7-17-31-21-14-10-19(11-15-21)23(27,28)29/h8-15H,1-7,16-17H2 |
InChI Key |
LVYGALAZISBHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


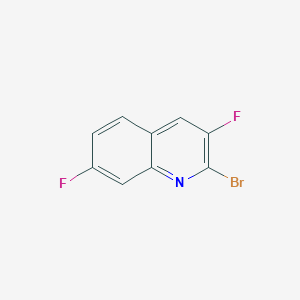
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
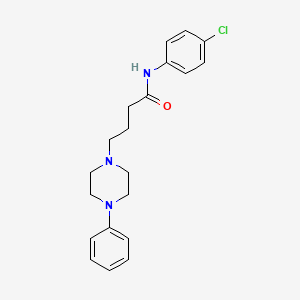
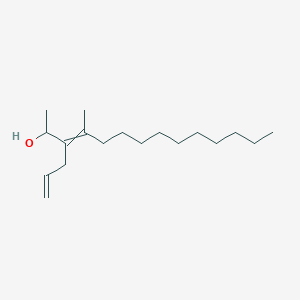
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
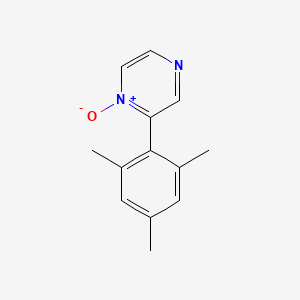
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
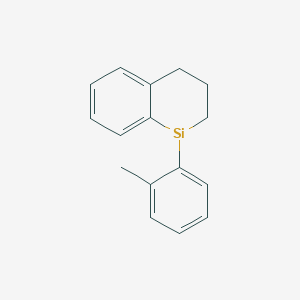
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
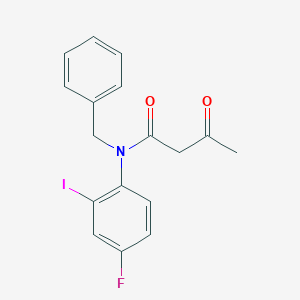
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
